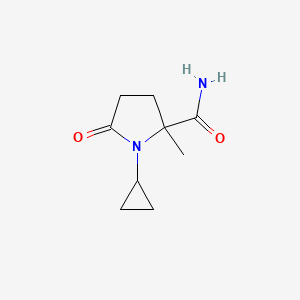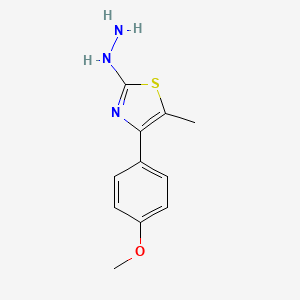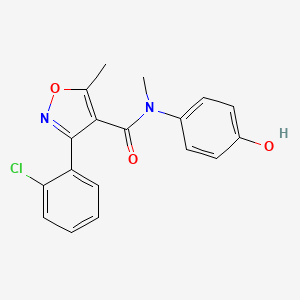![molecular formula C15H14N2O2 B2948103 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone CAS No. 1798612-33-5](/img/structure/B2948103.png)
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Comprehensive Analysis of Scientific Research Applications of 4-(Pyridine-3-carbonyl)-2,3,4,5-Tetrahydro-1,4-Benzoxazepine
Agrochemical Industry: The compound’s derivatives, particularly those with trifluoromethylpyridine (TFMP) motifs, are extensively used in the agrochemical industry. They serve as key structural components in active ingredients for pesticides. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives, making them effective in crop protection .
Pharmaceutical Development: In pharmaceuticals, TFMP derivatives, which share a structural similarity with 4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, are utilized in several approved drugs. Their unique characteristics are leveraged in the development of new medications, with many candidates currently undergoing clinical trials .
Veterinary Medicine: Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They are incorporated into treatments due to their effective biological activities, which can be attributed to the combination of fluorine’s properties and the pyridine ring .
Synthesis of Fluorinated Pyridines: The compound is involved in the synthesis of various fluorinated pyridines. These fluorinated derivatives are important for their unusual physical, chemical, and biological properties, which are useful in creating selective and potent biological agents .
Radiobiology and Imaging: Derivatives of the compound are used in the synthesis of
F18 F_{18} F18
-substituted pyridines, which are of special interest as potential imaging agents. These agents can be used in local radiotherapy for cancer and other medical applications, highlighting the compound’s role in advancing diagnostic and therapeutic techniques .Development of Functional Materials: The compound’s derivatives are instrumental in the development of functional materials. The introduction of fluorine atoms into lead structures has led to significant advances in this field, with the compound playing a crucial role in the creation of novel materials with improved physical and biological properties .
Environmental Science: In environmental science, the compound’s derivatives are studied for their potential use in environmental remediation. Their strong electron-withdrawing capabilities may be beneficial in processes such as the detoxification of pollutants and the development of environmentally friendly pesticides .
Chemical Synthesis Intermediates: Lastly, the compound serves as an intermediate in the synthesis of a wide range of organic chemicals. Its derivatives are crucial in the creation of new compounds with desired properties for various industrial applications, including the manufacture of advanced synthetic materials .
Propriétés
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-5-3-7-16-10-12)17-8-9-19-14-6-2-1-4-13(14)11-17/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSLWJJUNAHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948021.png)

![Morpholin-4-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2948023.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2948025.png)

![N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2948027.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948028.png)
![2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2948029.png)

![7-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2948031.png)

![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2948041.png)